molecular formula C16H17N3O2 B8485300 N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine CAS No. 1204408-18-3

N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine

Cat. No. B8485300
M. Wt: 283.32 g/mol
InChI Key: KVMLMFRXRZLEGU-UHFFFAOYSA-N
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Patent
US08946239B2

Procedure details

To a 50 mL flask was added 5 (91 mg, 0.5 mmol), 6 (77 mg, 0.55 mmol) and 5 mL BuOH. To this solution was added 2 drops of concentrate HCl solution and the mixture was refluxed. TLC indicated the disappearance of starting material 5, the solvent was removed under reduced pressure. To the residue obtained was added silica gel and MeOH and the solvent removed to make a plug. This plug was separated by column chromatography to give 106 g (75%) of AGG1 as a white powder: TLC Rf0.36 (Hexane/EtOAC 3:1); mp 108-109° C.; 1H NMR (DMSO-d6) δ 2.14 (s, 3 H), 2.45 (s, 3 H), 3.43 (s, 3 H), 3.81 (s, 3 H), 4.55 (s, 1 H), 7.04 (d, 2 H, J=2.8 Hz), 7.25 (d, 2 H, J=28 Hz). Anal. (C16H17N3O2) m/z (ESI) 284.1387 [M+1]+.
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
77 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:11]=[C:10]([CH3:12])[O:9][C:4]=2[N:5]=[C:6]([CH3:8])[N:7]=1.[CH3:13][NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:21]([OH:25])CCC.CO>Cl.CCCCCC>[CH3:21][O:25][C:18]1[CH:19]=[CH:20][C:15]([N:14]([CH3:13])[C:2]2[C:3]3[CH:11]=[C:10]([CH3:12])[O:9][C:4]=3[N:5]=[C:6]([CH3:8])[N:7]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)C)OC(=C2)C
Name
Quantity
77 mg
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)C)OC(=C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
This plug was separated by column chromatography
CUSTOM
Type
CUSTOM
Details
to give 106 g (75%) of AGG1 as a white powder

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)N(C=1C2=C(N=C(N1)C)OC(=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.